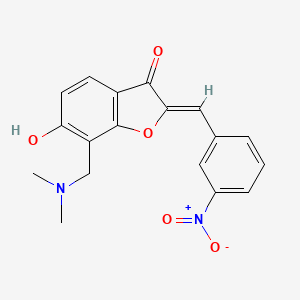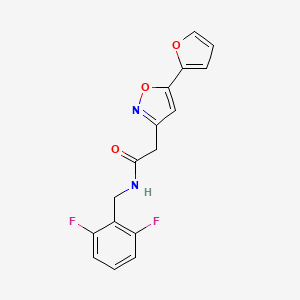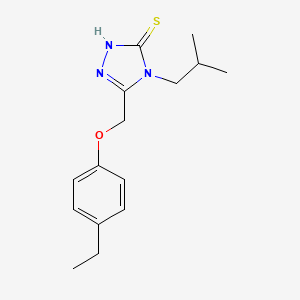
(Z)-7-((diméthylamino)méthyl)-6-hydroxy-2-(3-nitrobenzylidène)benzofurane-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.335. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du benzofurane se sont avérés prometteurs dans la recherche anticancéreuse. Ils présentent des effets inhibiteurs significatifs de la croissance cellulaire sur diverses lignées cellulaires cancéreuses. Par exemple, certains composés du benzofurane ont démontré des taux d'inhibition supérieurs à 50% dans les lignées cellulaires de la leucémie, du cancer du poumon non à petites cellules, du cancer du côlon, du cancer du système nerveux central, du mélanome et du cancer de l'ovaire . Le composé en question peut servir de squelette pour le développement de nouveaux agents anticancéreux, en tirant parti de ses caractéristiques structurelles pour cibler des voies cancéreuses spécifiques.
Propriétés antibactériennes et antifongiques
Des études ont montré que les dérivés du benzofurane possèdent de fortes activités antibactériennes et antifongiques . Cela les rend précieux dans le développement de nouveaux antibiotiques et antifongiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante. La capacité du composé à interférer avec la synthèse de la paroi cellulaire bactérienne et fongique ou la fonction des protéines pourrait être exploitée à des fins thérapeutiques.
Effets antioxydants
Les dérivés du benzofurane sont connus pour leurs propriétés antioxydantes . Ils peuvent neutraliser les radicaux libres et réduire le stress oxydatif, qui est impliqué dans diverses maladies telles que les troubles neurodégénératifs et les maladies cardiovasculaires. Le composé pourrait être exploré pour son utilisation potentielle dans la prévention ou le traitement des affections associées aux dommages oxydatifs.
Applications antivirales
L'activité antivirale des dérivés du benzofurane est un autre domaine d'intérêt. Certains composés du benzofurane se sont avérés avoir une activité anti-virus de l'hépatite C et devraient être des médicaments thérapeutiques efficaces pour la maladie de l'hépatite C . La recherche sur le mécanisme d'action du composé contre les virus pourrait conduire à de nouveaux traitements antiviraux.
Utilisations analgésiques et anti-inflammatoires
Il a également été rapporté que les dérivés du benzofurane présentent des effets analgésiques et anti-inflammatoires . Cela suggère des applications potentielles dans la gestion de la douleur et le traitement des affections inflammatoires. La capacité du composé à moduler les médiateurs inflammatoires pourrait être bénéfique pour créer de nouveaux médicaments anti-inflammatoires.
Potentiel neuroprotecteur
Compte tenu des propriétés antioxydantes et anti-inflammatoires des dérivés du benzofurane, ils peuvent offrir des avantages neuroprotecteurs . Ils pourraient être étudiés pour leur capacité à protéger les cellules neuronales des dommages, ce qui est crucial dans le contexte des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson.
Propriétés
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-19(2)10-14-15(21)7-6-13-17(22)16(25-18(13)14)9-11-4-3-5-12(8-11)20(23)24/h3-9,21H,10H2,1-2H3/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFACZQRJYFECC-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)


![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2360787.png)
![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)

![2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2360793.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)
![N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)
